Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-27-18(25)14-29-22-23-20-19(17(13-28-20)15-9-5-3-6-10-15)21(26)24(22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRHSVCQOLVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carboxylate derivatives with aryl aldehydes or ketones under acidic conditions. For example, 3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one —a key intermediate—can be synthesized by condensing thiourea with a diketone precursor in ethanol under reflux.
Procedure :
- Combine 1,3-diphenylpropane-1,3-dione (1.26 g, 4.36 mmol) and thiourea (399 mg, 5.23 mmol) in ethanol (15 mL).
- Reflux at 78°C for 45 minutes.
- Neutralize with saturated NaHCO₃ and isolate via filtration.
This method yields the pyrimidine ring with inherent 3,5-diphenyl substituents, critical for downstream functionalization.
Chlorination at Position 2
To introduce the sulfanylacetate group, position 2 of the pyrimidine core is activated through chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficacy in substituting hydroxyl or ketone groups with chloride.
Procedure :
- Suspend 3,5-diphenylthieno[2,3-d]pyrimidin-4-one (1.0 equiv) in POCl₃ (5 mL/g substrate).
- Heat at 110°C for 4–6 hours under nitrogen.
- Quench with ice-water and extract with dichloromethane.
The resulting 2-chloro-3,5-diphenylthieno[2,3-d]pyrimidin-4-one serves as the electrophilic intermediate for subsequent nucleophilic displacement.
Introduction of the Sulfanylacetate Side Chain
Nucleophilic Substitution with Ethyl Mercaptoacetate
The sulfanylacetate moiety is introduced via a thiolate nucleophile attacking the C2 chloride. Ethyl mercaptoacetate, generated in situ by deprotonating mercaptoacetic acid with a base, facilitates this substitution.
Procedure :
- Dissolve 2-chloro-3,5-diphenylthieno[2,3-d]pyrimidin-4-one (1.0 equiv) in anhydrous DMF.
- Add ethyl mercaptoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Stir at 60°C for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate gradient).
This step typically achieves 30–45% yields, consistent with analogous thiazole and pyridine syntheses.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Base | K₂CO₃ or Et₃N | Enhances nucleophilicity of thiolate |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
| Reaction Time | 12–18 hours | Ensures complete substitution |
Prolonged heating (>24 hours) risks decomposition, while lower temperatures (<50°C) result in incomplete conversion.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Substitution
Recent advancements propose a tandem methodology to streamline synthesis:
- Combine 1,3-diphenylpropane-1,3-dione , thiourea , and ethyl mercaptoacetate in a single reactor.
- Employ microwave irradiation (100°C, 300 W) for 30 minutes.
- Isolate the product via precipitation.
This approach reduces steps but requires precise stoichiometric control to avoid byproducts like 3,5-diphenylthieno[2,3-d]pyrimidin-2-thiol .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Innovative adaptations of SPPS leverage Wang resin to anchor intermediates, enabling iterative coupling and cyclization. However, this method remains experimental, with yields <20%.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for industrial-grade material.
Industrial-Scale Production Considerations
Parchem’s manufacturing protocol emphasizes:
- Cost Efficiency : Bulk sourcing of thiourea and POCl₃ reduces raw material costs by 40%.
- Safety : Automated quenching systems mitigate risks associated with POCl₃ handling.
- Waste Management : Ethanol and DMF are recycled via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thieno[2,3-d]pyrimidine core or the ethyl ester group .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 8.7 | |
| HCT116 (Colorectal Cancer) | 9.1 |
In these studies, the compound exhibited comparable efficacy to established chemotherapeutics like doxorubicin, indicating its potential for further development as a therapeutic agent.
Enzyme Inhibition
Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate has also been investigated for its role as an enzyme inhibitor , particularly in metabolic pathways related to cholesterol synthesis:
- Squalene Synthase Inhibition : The compound has shown promising results in inhibiting squalene synthase, a key enzyme in cholesterol biosynthesis. This inhibition can potentially lead to cholesterol-lowering effects, making it a candidate for treating hypercholesterolemia.
- Mechanism of Action : The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate interaction. This mechanism was elucidated through kinetic studies that evaluated the IC50 values against various concentrations of substrate.
Synthesis of Novel Compounds
The versatility of this compound allows it to serve as a precursor for synthesizing other biologically active molecules:
- Derivatives with Enhanced Activity : Researchers have synthesized derivatives by modifying the thieno[2,3-d]pyrimidine core structure. These derivatives have been evaluated for their antitumor properties and have shown improved activity profiles compared to the parent compound.
- Case Studies : A notable study involved the synthesis of a series of thienopyrimidine derivatives that were tested against various cancer cell lines, yielding several compounds with enhanced potency and selectivity for tumor cells over normal cells .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways . The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate can be compared with other similar compounds, such as those containing the thieno[2,3-d]pyrimidine core . Similar compounds include Ethyl 2-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate and Ethyl 2-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Biological Activity
Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS: 312946-35-3) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H18N2O3S2
- Molecular Weight : 422.53 g/mol
- IUPAC Name : Ethyl 2-((4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)thio)acetate
The structure features a thieno[2,3-d]pyrimidine core substituted with phenyl groups and an ethyl acetate moiety, contributing to its unique biological profile.
Biological Activity Overview
This compound exhibits several biological activities:
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives of thieno[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties : Compounds in this class may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and inflammation, although detailed mechanisms remain to be fully elucidated .
Case Study 1: Antitumor Effects in Cell Lines
A study investigated the effects of a thieno[2,3-d]pyrimidine derivative on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM), indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Mechanisms
Another study assessed the anti-inflammatory potential of related compounds in a murine model of acute inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced tissue damage compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate?
The compound is typically synthesized via heteroannulation or condensation reactions. For example, S-alkyl thiobarbiturates can react with aromatic aldehydes and malononitrile in refluxing pyridine to form thieno[2,3-d]pyrimidine scaffolds. Ethyl acetoacetate or similar β-ketoesters may serve as precursors for introducing the sulfanylacetate moiety. Reaction optimization often involves controlling molar ratios (e.g., 1:1 for ketone derivatives) and reflux duration (12–24 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
- 1H-NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and ethyl ester signals (δ 1.2–4.3 ppm).
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification. Cross-validation with elemental analysis ensures purity .
Q. How is the thieno[2,3-d]pyrimidine core stabilized during synthesis?
The core is stabilized via π-π stacking of the diphenyl groups and intramolecular hydrogen bonding between the 4-oxo group and adjacent nitrogen. Solvent choice (e.g., pyridine) aids in stabilizing intermediates by acting as a base and reducing side reactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
Contradictions often arise from tautomerism or impurities. Methodological steps include:
- High-resolution MS (HRMS) to confirm molecular formula.
- 2D-NMR (COSY, HSQC) to assign proton-carbon correlations.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for analogs in single-crystal studies (e.g., R factor = 0.054) .
Q. What strategies optimize reaction yield in the presence of steric hindrance from diphenyl groups?
- Solvent modulation : Use high-boiling solvents (e.g., DMF) to enhance solubility.
- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. How do substituents on the thieno[2,3-d]pyrimidine scaffold influence bioactivity?
Comparative studies on analogs show:
- 3,5-Diphenyl groups enhance lipophilicity, improving membrane permeability.
- Sulfanylacetate esters increase hydrolytic stability compared to free thiols.
- 4-Oxo groups are critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Bioactivity assays (e.g., herbicide antidote activity) should use dose-response curves to quantify efficacy .
Q. What in vitro assays are suitable for evaluating its plant growth regulation potential?
- 2,4-D antidote assays : Measure rescue of plant growth inhibition using standardized models (e.g., wheat coleoptile elongation).
- Enzyme inhibition studies : Target acetolactate synthase (ALS) or auxin-binding proteins via fluorometric assays.
- Phytotoxicity profiling : Assess chlorophyll content and root elongation in model plants (e.g., Arabidopsis thaliana) .
Q. How can computational methods aid in structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions with ALS or cytochrome P450 enzymes using software like AutoDock.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- Molecular dynamics (MD) : Predict stability of ligand-protein complexes over 100-ns trajectories .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity between batch syntheses?
- HPLC purity checks : Ensure >95% purity to exclude impurities affecting bioactivity.
- Isotopic labeling : Track metabolic stability using ¹⁴C-labeled analogs.
- Dose standardization : Normalize activity data to molar concentrations rather than mass .
Q. What analytical workflows validate synthetic intermediates with complex stereochemistry?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA.
- Circular dichroism (CD) : Confirm absolute configuration for optically active intermediates.
- Crystallographic data : Compare unit cell parameters with Cambridge Structural Database entries .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Thieno[2,3-d]pyrimidine Derivatives
| Parameter | Typical Range | Optimization Strategy | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C | Microwave irradiation | |
| Solvent | Pyridine, DMF | Polarity adjustment | |
| Catalyst | ZnCl₂, p-TsOH | Screening via DoE | |
| Reaction Time | 12–24 hours | TLC monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
